Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3,4-dimethoxybenzyl)-, dihydrochloride
Description
This compound is a dihydrochloride salt of a benzimidazole derivative featuring two key substituents:
- Position 2: A 3,4-dimethoxybenzyl group, contributing electron-donating properties and influencing receptor binding via its aromatic and methoxy substituents.
The dihydrochloride salt form improves aqueous solubility, a common strategy for pharmaceutical compounds.
Properties
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methyl]-3H-benzimidazol-1-ium-1-yl]ethyl-diethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2.2ClH/c1-5-24(6-2)13-14-25-19-10-8-7-9-18(19)23-22(25)16-17-11-12-20(26-3)21(15-17)27-4;;/h7-12,15H,5-6,13-14,16H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWXLPJYMLXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC[N+]1=C(NC2=CC=CC=C21)CC3=CC(=C(C=C3)OC)OC.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102516-95-0 | |
| Record name | Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3,4-dimethoxybenzyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102516950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(3,4-dimethoxybenzyl)-, dihydrochloride (often referred to as compound 1 ) exhibits a range of pharmacological properties that make it a candidate for further research and development.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a benzimidazole core substituted with a diethylaminoethyl group and a 3,4-dimethoxybenzyl moiety. This structural configuration is crucial for its biological activity. Its molecular formula is with a molecular weight of approximately 357.46 g/mol.
Pharmacological Activities
1. Antimicrobial Activity
Benzimidazole derivatives are well-known for their antimicrobial properties. Recent studies have demonstrated that compounds similar to compound 1 exhibit significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values of related benzimidazole derivatives against Gram-positive and Gram-negative bacteria were reported to be in the range of 12.5 to 250 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 62.5 | |
| Pseudomonas aeruginosa | 100 |
2. Antitumor Activity
Several studies have highlighted the antitumor potential of benzimidazole derivatives. Compound 1 has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 6.26 to 20.46 µM in different assays . The mechanism often involves intercalation into DNA or binding to specific DNA grooves, which disrupts cellular processes essential for tumor growth.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 | 2D |
| NCI-H358 | 6.48 | 2D |
| HCC827 | 20.46 | 3D |
3. Other Biological Activities
In addition to antimicrobial and antitumor effects, benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Some compounds have been noted for their ability to inhibit inflammatory pathways and provide pain relief, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their chemical structure. Substituents on the benzimidazole ring can enhance or diminish activity against specific targets:
- Diethylamino Group: Enhances solubility and bioavailability.
- Methoxy Substituents: Often linked to increased antimicrobial potency.
- Hydrazone Linkers: Can improve binding affinity to target proteins or nucleic acids.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, finding that compounds with methoxy groups exhibited significantly lower MIC values compared to standard antibiotics like ampicillin . -
Antitumor Mechanism Investigation:
Research involving compound analogs demonstrated that certain derivatives could effectively bind to the minor groove of DNA, leading to selective inhibition of cancer cell proliferation in vitro .
Scientific Research Applications
Anticancer Applications
Benzimidazole derivatives are recognized for their anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : The compound acts as a topoisomerase inhibitor, promoting apoptosis in cancer cells. It has shown strong cytotoxic effects against various cancer cell lines, including K562 leukemia and HepG-2 hepatocellular carcinoma cells . The benzimidazole scaffold allows for interactions with multiple biological targets, enhancing its therapeutic potential.
- Clinical Relevance : Recent studies indicate that benzimidazole derivatives can be tailored for precision medicine approaches, targeting specific oncogenic markers. This adaptability is crucial in overcoming challenges such as drug resistance and toxicity associated with conventional therapies .
Antimicrobial and Antiviral Activities
The compound exhibits broad-spectrum antimicrobial activity:
- Antibacterial Properties : Benzimidazole derivatives have been shown to possess significant antibacterial effects against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Antiviral Potential : Some studies highlight the efficacy of benzimidazole derivatives against viral infections, including those caused by influenza and HIV. This aspect is particularly relevant in the context of emerging viral threats .
Other Therapeutic Applications
Beyond oncology and infectious diseases, benzimidazole derivatives are being explored for several other health conditions:
- Anti-inflammatory and Analgesic Effects : Research indicates that certain benzimidazole compounds exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory disorders .
- Cardiovascular Applications : Some benzimidazole derivatives act as antihypertensives or cardioprotective agents, contributing to cardiovascular health by modulating blood pressure and improving heart function .
Material Science Applications
Benzimidazoles are not limited to biological applications; they also find utility in material science:
- Chemosensing and Fluorescence : The unique electronic properties of benzimidazole derivatives enable their use in chemosensing applications and as fluorescent probes in various analytical techniques .
- Corrosion Inhibition : Certain benzimidazole compounds demonstrate effectiveness as corrosion inhibitors in metal protection, showcasing their versatility beyond medicinal chemistry .
Case Studies and Research Findings
A comprehensive review of recent literature reveals numerous studies focusing on the structure-activity relationship (SAR) of benzimidazole derivatives:
These findings underscore the diverse therapeutic potential of benzimidazole derivatives, particularly the one under discussion.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related benzimidazole derivatives is presented below, focusing on substituents, molecular properties, and biological activities:
Key Differences and Implications
Substituent Effects on Pharmacological Activity Target Compound: The 3,4-dimethoxybenzyl group may enhance antioxidant or receptor-binding properties due to methoxy groups’ electron-donating nature. This contrasts with Protonitazene, where a nitro group (electron-withdrawing) and propoxybenzyl substituent confer potent opioid agonism .
Salt Forms and Solubility Both the target compound and the 2-(aminoethyl) analog utilize dihydrochloride salts to improve solubility. However, the target’s larger hydrophobic substituents (dimethoxybenzyl) may reduce aqueous solubility compared to simpler analogs .
Synthetic Pathways The target compound likely involves alkylation of the benzimidazole core with 2-(diethylamino)ethyl chloride and 3,4-dimethoxybenzyl chloride, followed by HCl salt formation. This aligns with methods in for analogous ligands . Protonitazene synthesis includes nitration at C5, a critical step for opioid activity, absent in the target compound .
Research Findings and Hypotheses
- Receptor Binding: The diethylaminoethyl group in the target compound may facilitate interactions with G-protein-coupled receptors (GPCRs) or ion channels, similar to Protonitazene’s opioid activity. The dimethoxybenzyl group could mimic catecholamine structures, suggesting adrenergic or dopaminergic modulation .
- Antimicrobial Potential: Structural similarity to benzimidazole antifungals (e.g., albendazole) implies possible antimicrobial activity, though methoxy groups may alter specificity .
- Stability and Metabolism : The dihydrochloride form enhances stability, but the dimethoxybenzyl group may increase susceptibility to hepatic demethylation, a consideration for pharmacokinetics .
Preparation Methods
Conventional Thermal Method
In conventional synthesis, o-phenylenediamine dihydrochloride (0.0046 mol) reacts with 90% formic acid (0.062 mol) under reflux conditions. The mixture is heated for 45 minutes to 4 hours, followed by alkaline workup to precipitate crude benzimidazole. This method yields 91.75% product after recrystallization with methanol. However, prolonged heating risks side reactions, including oxidative decomposition, which necessitates careful temperature control.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclocondensation step. Using o-phenylenediamine dihydrochloride and formic acid, reactions complete in 1–5 minutes at 20% microwave power (80–100 W), achieving yields of 93–98% . The salt form of the diamine enhances interfacial polarization, ensuring homogeneous mixing and reducing reaction time by 30–50% compared to freebase o-phenylenediamine.
Table 1: Comparative Analysis of Benzimidazole Core Synthesis
| Method | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Thermal | 45 min–4 h | 85–92 | 92–95% |
| Microwave-Assisted | 1–5 min | 93–98 | 97–99% |
Functionalization at the 2-Position: Introducing the 3,4-Dimethoxybenzyl Group
The 3,4-dimethoxybenzyl moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A critical precursor, 3,4-dimethoxybenzyl chloride , is synthesized through chloromethylation of 3,4-dimethoxybenzene using paraformaldehyde and hydrogen chloride.
Chloromethylation of 3,4-Dimethoxybenzene
In a carbon tetrachloride solvent, 3,4-dimethoxybenzene reacts with paraformaldehyde (426 g) under HCl gas saturation at 30°C for 5–5.5 hours. The resultant 3,4-dimethoxybenzyl chloride is isolated in 75–80% yield after neutralization with sodium hydroxide. This step is highly exothermic, requiring precise temperature control to avoid polyalkylation byproducts.
Alkylation of Benzimidazole
The benzimidazole core undergoes alkylation with 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). Microwave-assisted conditions (60°C, 10 minutes) achieve 88% substitution at the 2-position, whereas conventional heating (reflux, 6 hours) yields 72% . The electron-rich benzimidazole nitrogen facilitates regioselective alkylation, minimizing N1-substitution.
The introduction of the 2-(diethylamino)ethyl group at the N1-position involves quaternization or nucleophilic substitution.
Quaternization Reaction
Benzimidazole derivatives are treated with 2-(diethylamino)ethyl chloride in acetonitrile under reflux for 12–24 hours , yielding the tertiary amine product. Post-reaction, the freebase is converted to the dihydrochloride salt by treatment with HCl gas in ethanol. This method provides 65–70% overall yield but suffers from prolonged reaction times and byproduct formation.
Microwave-Enhanced Alkylation
Employing microwave irradiation (100 W, 100°C) reduces reaction time to 15–20 minutes , improving yield to 82% . The accelerated kinetics mitigate side reactions, such as over-alkylation or decomposition, enhancing product purity to >98% .
Table 2: N1-Alkylation Efficiency Under Varied Conditions
| Condition | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Reflux | 12–24 h | 65–70 | 90–93% |
| Microwave-Assisted | 15–20 min | 80–82 | 97–98% |
Dihydrochloride Salt Formation
The final dihydrochloride salt is obtained by treating the freebase with hydrogen chloride gas in anhydrous ethanol. Crystallization at 4°C yields a hygroscopic white solid with 99% purity. Salt formation is critical for enhancing solubility and stability, particularly for pharmaceutical applications.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥99% purity with a retention time of 8.9 minutes .
Industrial-Scale Considerations
The patent literature emphasizes scalable synthesis of 3,4-dimethoxybenzyl chloride via chloromethylation. Key optimizations include:
Q & A
Basic Synthesis: What are the optimal synthetic routes for preparing this benzimidazole derivative, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via oxidative cyclocondensation of substituted aldehydes with o-phenylenediamine derivatives. A typical protocol involves:
- Step 1: Condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine in acetonitrile at 0–5°C to form an imine intermediate, monitored via ESI-MS .
- Step 2: Oxidative cyclization using dioxane dibromide (equimolar) at room temperature, followed by purification via column chromatography (35–40% ethyl acetate in hexane) .
- Step 3: Introduction of the diethylaminoethyl group via N-alkylation, using 2-(diethylamino)ethyl chloride in the presence of NaH, followed by dihydrochloride salt formation with HCl gas .
Critical Parameters: - Temperature control (0–5°C) minimizes side reactions during imine formation.
- Solvent choice (acetonitrile) enhances reaction homogeneity and yield .
Basic Characterization: Which spectroscopic and chromatographic techniques are most reliable for confirming the compound’s structure and purity?
Methodological Answer:
- 1H NMR: Key signals include:
- IR Spectroscopy: Peaks at ~1630–1680 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (NH in free base) .
- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) .
Advanced Synthesis Challenge: How can researchers mitigate competing side reactions during N-alkylation of the benzimidazole core?
Methodological Answer:
- Regioselectivity Control: Use sterically hindered bases (e.g., DIPEA) to favor alkylation at the N1 position over N3 .
- Protection-Deprotection: Temporarily protect the 3,4-dimethoxybenzyl group with Boc anhydride during alkylation to prevent undesired substitutions .
- Reaction Monitoring: Employ TLC (silica gel, UV254) with ethyl acetate/hexane (1:1) to track intermediate formation and minimize over-alkylation .
Advanced Data Contradiction: How should discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be analyzed?
Methodological Answer:
- Assay Variability: Compare protocols for differences in:
- Mechanistic Studies: Conduct enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to isolate target-specific effects .
- Structural Analogues: Test derivatives lacking the 3,4-dimethoxy group to determine if bioactivity is substituent-dependent .
Stability and Solubility: What formulation strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation: The dihydrochloride salt enhances solubility in polar solvents (e.g., water or PBS) at pH 4–6 .
- Co-solvent Systems: Use 10% DMSO in saline for intravenous administration, ensuring <0.1% residual solvent via GC-MS .
- Lyophilization: Prepare a lyophilized powder with mannitol (1:1 w/w) for long-term storage at –20°C .
Advanced Mechanistic Studies: How can the compound’s interaction with DNA or proteins be validated?
Methodological Answer:
- UV-Vis Titration: Monitor hypochromicity at 260 nm upon incremental addition of calf thymus DNA (Kd calculation via Scatchard plot) .
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 1BNA for DNA or 3ERT for estrogen receptors) to predict binding modes .
- Surface Plasmon Resonance (SPR): Immobilize BSA on a CM5 chip to measure real-time binding affinity (KD < 10 µM indicates strong interaction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
